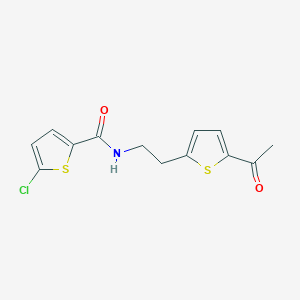

![molecular formula C8H3ClF5N3 B2382966 8-氯-3-(二氟甲基)-6-(三氟甲基)[1,2,4]三唑并[4,3-a]吡啶 CAS No. 478248-92-9](/img/structure/B2382966.png)

8-氯-3-(二氟甲基)-6-(三氟甲基)[1,2,4]三唑并[4,3-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[1,2,4]Triazolo[4,3-a]pyridines are a class of compounds that have been synthesized and studied for their potential applications . They are part of a larger group of compounds known as triazolopyridines, which are heterocyclic compounds containing a triazole ring fused with a pyridine ring .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines has been achieved through various methods. One such method involves a one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . Another method involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridines is characterized by a triazole ring fused with a pyridine ring . The exact structure can vary depending on the specific substituents attached to the rings.Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridines can vary widely depending on the specific substituents present on the rings. Some compounds in this class have been found to exhibit excellent detonation performance, suggesting potential applications as explosives .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridines can vary depending on their specific structure. Some compounds in this class have been found to have excellent thermal stability and high density, suggesting potential applications as heat-resistant explosives .科学研究应用

Synthesis of Fused 3-Trifluoromethyl-1,2,4-Triazoles

This compound can be used in the synthesis of fused 3-trifluoromethyl-1,2,4-triazoles . This process is facilitated through a triethylamine-promoted intermolecular [3 + 2] cycloaddition pathway . The protocol features high efficiency, good functional group tolerance, mild conditions, and easy operation .

Catalyst-Free Defluorinative Alkylation of Trifluoromethyls

The compound can be used in the catalyst-free defluorinative alkylation of trifluoromethyls . This method is attractive for building important difluoromethyl structures . However, these methods rely on the use of complex, expensive, and toxic photocatalysts and hydrogen atom transfer reagents (thiols) .

Defluorinative Functionalization Approach

The compound can be used in a defluorinative functionalization approach . This new approach tames the reactive difluoromethyl anion, enabling diverse functional group transformations .

作用机制

Target of Action

Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

Based on the known actions of similar compounds, it can be hypothesized that it may interact with its target proteins, leading to changes in their function and subsequent cellular effects .

Biochemical Pathways

Given its potential role as a kinase inhibitor, it may impact signaling pathways related to cell growth and survival .

Result of Action

Based on the known actions of similar compounds, it may lead to inhibition of cell growth and survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

安全和危害

未来方向

属性

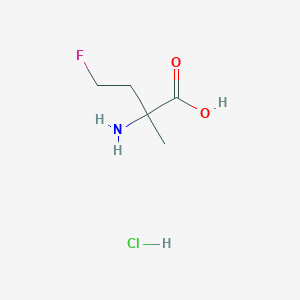

IUPAC Name |

8-chloro-3-(difluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF5N3/c9-4-1-3(8(12,13)14)2-17-6(4)15-16-7(17)5(10)11/h1-2,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNGYKCXIDVVRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid](/img/structure/B2382883.png)

![N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2382886.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2382888.png)

![4-Azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B2382892.png)

![1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2382893.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B2382898.png)

![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2382904.png)

![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid](/img/structure/B2382905.png)